molecular formula C8H7FO4S B3176993 Methyl 3-(fluorosulfonyl)benzoate CAS No. 124397-36-0

Methyl 3-(fluorosulfonyl)benzoate

Cat. No.: B3176993
CAS No.: 124397-36-0
M. Wt: 218.2 g/mol
InChI Key: JEGFLTZACMZIDD-UHFFFAOYSA-N
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Description

Methyl 3-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H7FO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a fluorosulfonyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(fluorosulfonyl)benzoate can be synthesized through the esterification of 3-(fluorosulfonyl)benzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the product. The use of automated systems ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(fluorosulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(fluorosulfonyl)benzoate involves its interaction with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting their function. This reactivity makes it a valuable tool in chemical biology for studying protein function and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(fluorosulfonyl)benzoate
  • 3-(Fluorosulfonyl)benzoic acid
  • Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate

Properties

IUPAC Name

methyl 3-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGFLTZACMZIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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